molecular formula C7H6BrN3 B1343638 4-Bromo-1H-indazol-6-amine CAS No. 885518-53-6

4-Bromo-1H-indazol-6-amine

Cat. No. B1343638
M. Wt: 212.05 g/mol
InChI Key: IXIYWFBIFWDMHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated aromatic compounds is a topic of interest in several of the provided papers. For instance, the synthesis of N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine involves the condensation of 1,4-benzodioxan-6-amine and 4-bromobenzaldehyde . This suggests that similar condensation reactions might be applicable for synthesizing 4-Bromo-1H-indazol-6-amine. Additionally, the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines under CuI catalysis indicates that copper(I) iodide can be used as a catalyst in the synthesis of brominated aromatic compounds .

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex and is often confirmed using single crystal X-ray diffraction analysis. In the case of N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine, this technique was used to establish the 3D molecular structure and the intermolecular interactions responsible for the stability of the crystal structure . This implies that a similar approach could be used to analyze the molecular structure of 4-Bromo-1H-indazol-6-amine.

Chemical Reactions Analysis

The reactivity of brominated compounds is highlighted in the papers, where bromoalkynes are used in a palladium-catalyzed tandem reaction with o-aminophenols and isocyanides to produce 4-amine-benzo[b][1,4]oxazepines . This indicates that brominated compounds can participate in complex reactions involving palladium catalysis, which could be relevant for the chemical reactions of 4-Bromo-1H-indazol-6-amine.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Bromo-1H-indazol-6-amine are not directly reported, the properties of similar brominated compounds can provide some insights. For example, the novel compound synthesized in paper was evaluated for anti-inflammatory activity, showing good inhibition against the sPLA2 enzyme. This suggests that 4-Bromo-1H-indazol-6-amine could also possess biological activity, which could be explored in further studies.

Scientific Research Applications

Synthesis Methods

  • A study describes the synthesis of various 3-aryl-1H-indazol-5-amine derivatives, which could be related to the synthesis methods of 4-Bromo-1H-indazol-6-amine. The process involves Pd-catalyzed Suzuki–Miyaura cross-coupling reaction under microwave-assisted conditions (Wang et al., 2015).
  • Another study focuses on regioselective protection and subsequent amine coupling reactions of indazoles, which could be relevant for manipulating 4-Bromo-1H-indazol-6-amine for specific research applications (Slade et al., 2009).

Chemical Reactions and Derivatives

  • Research includes the development of a method for the palladium-catalyzed cyclization of β-bromo-α,β-unsaturated ketones with arylhydrazines leading to the synthesis of 1-aryl-1H-indazoles and pyrazoles, which can potentially include derivatives of 4-Bromo-1H-indazol-6-amine (Lee & Cho, 2012).
  • A four-component reaction involving 1H-indazol-6-amine has been explored for synthesizing spiro[pyrazole-4,8′-pyrazolo[3,4-f]quinolin]-5(1H)-ones, highlighting the versatility of 1H-indazol-6-amine in complex chemical syntheses (Dong & Wang, 2016).

Biological Activities and Applications

  • A study explores the synthesis of pyrimido[1,2-b]indazole derivatives, which act as selective inhibitors of human monoamine oxidase B with potential neuroprotective activity. This suggests the role of indazole derivatives in neurological research and therapy (Jismy et al., 2020).
  • Research on 1H-indazole-6-amine derivatives reveals their significant anticancer properties, particularly against colorectal cancer cell lines, indicating the potential of 4-Bromo-1H-indazol-6-amine derivatives in cancer research (Hoang et al., 2022).

Safety And Hazards

While specific safety and hazard information for 4-Bromo-1H-indazol-6-amine is not available, general precautions should be taken while handling it. This includes wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

Future Directions

Indazole-containing derivatives, including 4-Bromo-1H-indazol-6-amine, have a wide range of pharmacological activities and have gained considerable attention in the field of medicinal chemistry . They have potential applications in the treatment of various diseases, including cancer .

properties

IUPAC Name

4-bromo-1H-indazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIYWFBIFWDMHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646142
Record name 4-Bromo-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1H-indazol-6-amine

CAS RN

885518-53-6
Record name 4-Bromo-1H-indazol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885518-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Brzozowski, NJ O'Brien, DJD Wilson, BM Abbott - Tetrahedron, 2014 - Elsevier
The development of a preparative route to a series of novel 4-(1H-indol-6-yl)-1H-indazole compounds as potential PDK1 inhibitors is described. The synthetic strategy centres on the late…
Number of citations: 8 www.sciencedirect.com

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